molecular formula C5H4BrClOS B8578872 (5-Bromo-2-chlorothiophen-3-yl)methanol

(5-Bromo-2-chlorothiophen-3-yl)methanol

Cat. No.: B8578872
M. Wt: 227.51 g/mol
InChI Key: OOZXBXPHWJXMQQ-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Thiophenes within Heterocyclic Chemistry

Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom, a structure that is a bioisostere of benzene and a key component in numerous pharmacologically active compounds nih.govnih.gov. The introduction of halogen atoms (F, Cl, Br, I) onto the thiophene ring profoundly influences its electronic properties and chemical reactivity. Halogenation, which occurs readily on the electron-rich thiophene ring, creates polarized carbon-halogen bonds that serve as versatile handles for further synthetic transformations orgsyn.org.

These halogenated thiophenes are crucial precursors in a wide array of cross-coupling reactions, including Suzuki, Stille, and Kumada couplings. nih.govresearchgate.net The differential reactivity of various halogens (I > Br > Cl) allows for regioselective functionalization, where one halogen can be selectively reacted while another remains intact for a subsequent transformation. This strategic placement and selective reactivity make halogenated thiophenes indispensable building blocks for constructing complex molecular architectures.

Synthetic Versatility of Hydroxymethyl-Substituted Thiophene Scaffolds

The presence of a hydroxymethyl group (–CH₂OH) on a thiophene ring adds another layer of synthetic potential. This functional group can participate in a variety of reactions, distinct from those involving the heterocyclic ring itself. The hydroxyl group can be:

Alkylated or acylated to form ethers and esters.

Oxidized to yield the corresponding aldehyde or carboxylic acid.

Converted into a better leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions.

Transformed into a halomethyl group (e.g., -CH₂Cl or -CH₂Br), which is highly reactive towards nucleophiles.

This versatility allows chemists to introduce a wide range of side chains and functional groups, making hydroxymethyl-substituted thiophenes valuable intermediates for building molecular diversity. For instance, alkylated thiophene-3-carbaldehydes, which are closely related precursors, are key starting materials for organic field-effect transistors, various enzyme inhibitors, and fluorescent polymers mdpi.com. The reduction of these aldehydes provides direct access to the corresponding hydroxymethyl scaffolds.

Research Trajectories and Significance of (5-Bromo-2-chlorothiophen-3-yl)methanol in Contemporary Organic Synthesis

This compound is a prime example of a multi-functional synthetic intermediate, combining the features of a halogenated thiophene with the versatility of a hydroxymethyl group. Its significance lies in the three distinct reactive sites—the C-Br bond, the C-Cl bond, and the -CH₂OH group—which can be addressed with high selectivity.

Physicochemical Properties

PropertyValue
CAS Number633328-73-1 bldpharm.comfluorochem.co.uk
Molecular FormulaC₅H₄BrClOS
Molecular Weight227.51 g/mol
IUPAC NameThis compound fluorochem.co.uk
Canonical SMILESOCC1=C(Cl)SC(Br)=C1 fluorochem.co.uk

Synthetic Pathways and Applications

While specific, detailed research publications on this compound are not abundant, its synthetic utility can be inferred from established chemical principles and its relationship to known precursors. The compound is typically synthesized via the reduction of its corresponding aldehyde, 5-Bromo-2-chlorothiophene-3-carbaldehyde (CAS 120759-16-2) bldpharm.com. This transformation is readily achieved using standard reducing agents like sodium borohydride.

The primary research trajectory for this compound involves its use as a building block in sequential cross-coupling reactions. The carbon-bromine bond at the 5-position is significantly more reactive than the carbon-chlorine bond at the 2-position in palladium-catalyzed reactions such as the Suzuki coupling nih.gov. This allows for the selective introduction of an aryl or alkyl group at the 5-position while leaving the chlorine atom untouched for a subsequent, different coupling reaction under more forcing conditions.

This stepwise functionalization is critical in the synthesis of:

Conjugated Polymers: For applications in organic electronics, where precise control over the polymer backbone is essential.

Pharmaceutical Intermediates: In the construction of complex drug molecules where the thiophene core acts as a central scaffold. For example, substituted thiophenes are integral to drugs like the antidepressant Vortioxetine and the anti-cancer agent Avapritinib mdpi.com.

Functional Dyes: For use in applications like dye-sensitized solar cells, where tuning the electronic properties of the molecule is key rsc.org.

The hydroxymethyl group provides a third site for modification, allowing for the attachment of the thiophene unit to other molecules or surfaces after the core has been assembled via cross-coupling reactions. This trifunctional nature makes this compound a highly valuable and strategic intermediate in modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrClOS

Molecular Weight

227.51 g/mol

IUPAC Name

(5-bromo-2-chlorothiophen-3-yl)methanol

InChI

InChI=1S/C5H4BrClOS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2

InChI Key

OOZXBXPHWJXMQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CO)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chlorothiophen 3 Yl Methanol

Precursor Synthesis Strategies for 5-Bromo-2-chlorothiophene-3-carboxylic Acid

The formation of the crucial intermediate, 5-bromo-2-chlorothiophene-3-carboxylic acid, requires controlled halogenation and carboxylation of a thiophene (B33073) starting material. The order and method of these introductions are critical for achieving the desired substitution pattern.

The synthesis of a 2,3,5-trisubstituted thiophene necessitates careful control over the regioselectivity of electrophilic substitution reactions. The thiophene ring is activated towards electrophilic attack, primarily at the C2 and C5 positions. When one of these positions is blocked, substitution typically occurs at the other. Directing the third substituent to the C3 position often requires more complex strategies.

A common approach begins with a pre-functionalized thiophene. For instance, starting with 2-chlorothiophene, electrophilic bromination is expected to occur predominantly at the C5 position due to the directing effects of the sulfur atom and the halogen. Reagents such as N-Bromosuccinimide (NBS) are frequently employed for such transformations, offering milder conditions compared to elemental bromine. beilstein-journals.orgnih.gov The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich thiophene ring.

Alternatively, a strategy involving a bromination/debromination sequence on a more substituted thiophene can be utilized to install halogens at specific positions that are not easily accessible through direct halogenation. nih.gov For complex substitution patterns, a lithium/bromine exchange reaction can be employed, which allows for the regioselective introduction of functional groups by converting a bromo-substituent into a nucleophilic organolithium species. mdpi.com

Once the 5-bromo-2-chlorothiophene scaffold is obtained, the carboxylic acid moiety must be introduced at the C3 position. Direct carboxylation of a C-H bond at this position is challenging. Therefore, the most common and effective methods involve the creation of a nucleophilic center at C3, which can then react with an electrophilic carbon source like carbon dioxide (CO₂).

This is typically achieved through a halogen-metal exchange reaction. The 5-bromo-2-chlorothiophene intermediate can be treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This selectively replaces a bromine atom with lithium, although selectivity between different halogen positions can be an issue. To achieve carboxylation at C3, a strategy might involve starting with 2,5-dichloro-3-bromothiophene, performing a lithium-bromine exchange, and then carboxylating. A more direct route involves the deprotonation (metalation) of the C3-H bond in 2,5-dihalothiophenes using a lithium amide base, followed by quenching with dry CO₂ to form the lithium carboxylate, which is then protonated during acidic workup.

Alternative established methods for carboxylating halo-thiophenes include:

Grignard Reaction: Formation of a thienylmagnesium halide (a Grignard reagent) by reacting the halothiophene with magnesium metal, followed by reaction with CO₂. beilstein-journals.orggoogle.com

Palladium-Catalyzed Carbonylation: This technique uses carbon monoxide (CO) as the carbon source in the presence of a palladium catalyst. This method can convert a C-Br bond directly into a carboxylic acid or ester functionality. beilstein-journals.orgnih.gov

The choice of method depends on the stability of the intermediates and the compatibility of the existing functional groups on the thiophene ring.

Reductive Transformations for the Formation of (5-Bromo-2-chlorothiophen-3-yl)methanol

The final step in the synthesis is the reduction of the carboxylic acid group of 5-bromo-2-chlorothiophene-3-carboxylic acid to a primary alcohol. This transformation requires a reducing agent that is selective for the carboxylic acid and does not react with the carbon-halogen bonds or the thiophene ring itself.

The borane-dimethyl sulfide complex (BH₃·DMS or BMS) is a widely used and highly effective reagent for the reduction of carboxylic acids to primary alcohols. commonorganicchemistry.comorganic-chemistry.org It offers excellent chemoselectivity, as it typically does not reduce other functional groups such as esters, amides, or nitriles under standard conditions. researchgate.netnih.gov This selectivity is crucial for complex molecules like the halogenated thiophene precursor.

The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (THF), often starting at a low temperature (0 °C) and then allowing the mixture to warm to room temperature. commonorganicchemistry.com The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced by further equivalents of borane to the alcohol. BMS is more stable and available in higher concentrations than its counterpart, borane-THF complex, making it a preferred choice in many synthetic applications. commonorganicchemistry.com

While BMS is highly effective, other reducing agents can also be considered for the conversion of carboxylic acids to alcohols. A comparative analysis highlights the advantages and disadvantages of each system.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Borane-Dimethyl Sulfide (BMS) THF, 0 °C to RTHigh chemoselectivity for carboxylic acids; stable reagent; high concentration solutions available.Unpleasant odor; requires careful quenching.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THFVery powerful and effective for many functional groups, including carboxylic acids.Highly reactive and pyrophoric; not chemoselective (reduces esters, amides, etc.); requires strict anhydrous conditions and laborious workup. nih.gov
Sodium Borohydride (NaBH₄) Alcohols, THFMilder, safer, and easier to handle than LiAlH₄.Generally unreactive towards carboxylic acids unless used with additives (e.g., I₂, BF₃·OEt₂) or at high temperatures. nih.gov
Catalytic Hydrogenation H₂ gas, metal catalyst (e.g., Ru, Re), high pressure/temperatureCan be used for industrial-scale reductions.Requires specialized high-pressure equipment; catalyst may be expensive; potential for dehalogenation of the substrate.

For the synthesis of this compound, the high chemoselectivity and mild reaction conditions offered by Borane-Dimethyl Sulfide make it the superior choice over stronger, less selective hydrides like LiAlH₄ or the generally ineffective NaBH₄. Catalytic hydrogenation carries a significant risk of cleaving the C-Br and C-Cl bonds, making it unsuitable for this specific transformation.

Optimization Parameters and Scalability Considerations in the Synthesis of this compound

Optimizing the synthesis for efficiency, yield, and cost-effectiveness is crucial, particularly for potential scale-up. Key parameters at each stage must be carefully controlled.

Precursor Synthesis: In the halogenation and carboxylation steps, solvent choice, reaction temperature, and stoichiometry are critical. For lithiation/carboxylation, maintaining a very low temperature (typically below -70 °C) is essential to prevent side reactions and ensure regioselectivity. The purity of reagents and the exclusion of water and atmospheric CO₂ (until desired) are paramount for the success of organometallic intermediates. beilstein-journals.org

Reduction Step: For the BMS reduction, controlling the rate of addition of the reagent can prevent temperature excursions. The stoichiometry of BMS is also important; typically, at least two equivalents are needed per equivalent of carboxylic acid.

Purification: Chromatographic purification is often necessary at each stage to isolate the desired isomer and remove byproducts. Developing crystallization or distillation methods can significantly improve the efficiency and scalability of the purification process.

For large-scale production, transitioning from batch processing to continuous-flow chemistry is a major consideration. Continuous-flow systems for reductions using neat BMS have been developed, offering benefits such as improved safety, higher productivity, and a better environmental profile (lower E-factor) due to reduced solvent consumption. nih.gov Such a setup could be highly advantageous for the final reductive step in the synthesis of this compound, making the process more amenable to manufacturing scales. nih.gov

Chemical Transformations and Functionalization Strategies for 5 Bromo 2 Chlorothiophen 3 Yl Methanol

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in (5-Bromo-2-chlorothiophen-3-yl)methanol is a key site for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Esterification and Etherification Reactions for Derivative Synthesis

The primary alcohol functionality of this compound can be readily converted into esters and ethers, which are common strategies for modifying the compound's physical and chemical properties.

Esterification:

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (5-bromo-2-chlorothiophen-3-yl)methyl acetate (B1210297).

Reaction Scheme: this compound + CH₃COCl → (5-Bromo-2-chlorothiophen-3-yl)methyl acetate + HCl

Etherification:

Etherification can be carried out under various conditions. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reaction Scheme:

this compound + NaH → (5-Bromo-2-chlorothiophen-3-yl)methoxide-Na⁺ + H₂

(5-Bromo-2-chlorothiophen-3-yl)methoxide-Na⁺ + CH₃I → 3-(Methoxymethyl)-5-bromo-2-chlorothiophene + NaI

The following table summarizes typical conditions for these transformations based on general organic chemistry principles.

TransformationReagents and ConditionsProduct
Esterification Acyl chloride (e.g., acetyl chloride), pyridine, CH₂Cl₂(5-Bromo-2-chlorothiophen-3-yl)methyl acetate
Etherification 1. NaH, THF; 2. Alkyl halide (e.g., methyl iodide)3-(Alkoxymethyl)-5-bromo-2-chlorothiophene

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgleah4sci.com

Oxidation to Aldehyde:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. leah4sci.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation.

Product: 5-Bromo-2-chlorothiophene-3-carbaldehyde

Oxidation to Carboxylic Acid:

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid. libretexts.orgleah4sci.com

Product: 5-Bromo-2-chlorothiophene-3-carboxylic acid

Oxidation ProductOxidizing AgentTypical Conditions
Aldehyde Pyridinium chlorochromate (PCC)CH₂Cl₂, room temperature
Carboxylic Acid Potassium permanganate (KMnO₄)Basic solution, followed by acidic workup

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the methanol carbon.

First, the alcohol is treated with an agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a tosylate. This tosylate can then be displaced by a variety of nucleophiles.

Reaction Scheme (Tosylation): this compound + TsCl → (5-Bromo-2-chlorothiophen-3-yl)methyl tosylate

Reaction Scheme (Nucleophilic Substitution): (5-Bromo-2-chlorothiophen-3-yl)methyl tosylate + Nu⁻ → (5-Bromo-2-chlorothiophen-3-yl)methyl-Nu + TsO⁻

Reactivity of Halogen Substituents (Bromine and Chlorine) on the Thiophene (B33073) Ring

The bromine and chlorine atoms on the thiophene ring are key handles for carbon-carbon bond formation through cross-coupling reactions.

Cross-Coupling Reactions Utilizing Halogenated Thiophene Moieties

The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization of the thiophene ring. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. yonedalabs.com For this compound, the reaction can be directed to selectively occur at the C-Br bond by careful choice of reaction conditions. nih.gov

Selective Coupling at the C-Br bond: By using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃), an aryl or vinyl group from a boronic acid can be introduced at the 5-position of the thiophene ring, leaving the C-Cl bond intact.

The following table outlines a representative Suzuki-Miyaura coupling reaction.

ReactantsCatalystBaseSolventProduct
This compound, Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water(2-Chloro-5-phenylthiophen-3-yl)methanol

Further functionalization at the C-Cl position would require more forcing reaction conditions or a different catalyst system that is more effective for activating the less reactive C-Cl bond. The presence of the hydroxymethyl group may influence the reaction, potentially by coordinating with the catalyst or affecting the solubility of the substrate.

Sonogashira and Heck Coupling Applications

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings, are powerful tools for the formation of carbon-carbon bonds on aromatic and heteroaromatic rings. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds is the cornerstone of selective functionalization.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is expected to proceed with high chemoselectivity at the C5 position of this compound. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to preferential oxidative addition of the palladium catalyst to the C-Br bond. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity. For instance, the use of catalysts like Pd(PPh₃)₄ in the presence of a copper(I) co-catalyst and an amine base typically favors coupling at the more reactive C-Br bond.

Similarly, the Heck coupling, which couples an alkene with an aryl or vinyl halide, is also anticipated to occur selectively at the C5 position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination.

Coupling ReactionReactive SiteCatalyst System (Typical)Coupling PartnerExpected Product
SonogashiraC5-BrPd(PPh₃)₄, CuI, Amine BaseTerminal Alkyne(2-Chloro-5-alkynylthiophen-3-yl)methanol
HeckC5-BrPd(OAc)₂, Phosphine Ligand, BaseAlkene(2-Chloro-5-vinylthiophen-3-yl)methanol

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiophene Substrates

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally less facile than on more electron-deficient aromatic systems. The reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In this compound, the halogen atoms themselves are electron-withdrawing, but the hydroxymethyl group is a weak activating group. Consequently, SNAr reactions on this substrate are expected to be challenging under standard conditions.

For SNAr to occur, harsh reaction conditions or the use of highly potent nucleophiles would likely be necessary. The regioselectivity of such a reaction would be influenced by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at either the C2 or C5 position would lead to a resonance-stabilized intermediate. However, without strong activating groups, the energy barrier for the formation of this intermediate is generally high.

Metalation and Subsequent Electrophilic Quench Reactions

Metal-halogen exchange is a powerful strategy for the functionalization of aryl and heteroaryl halides. In the case of this compound, lithium-halogen exchange is a highly probable and selective reaction. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in the selective exchange of the bromine atom at the C5 position due to the greater kinetic lability of the C-Br bond compared to the C-Cl bond. This generates a potent nucleophilic organolithium intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position.

ReagentReaction TypeSelective PositionIntermediateElectrophile (Example)Product (Example)
n-BuLi or t-BuLiLithium-Halogen ExchangeC5-Br5-Lithio-2-chlorothiophen-3-yl)methanolCO₂5-Carboxy-2-chlorothiophene-3-methanol
n-BuLi or t-BuLiLithium-Halogen ExchangeC5-Br5-Lithio-2-chlorothiophen-3-yl)methanolDMF5-Formyl-2-chlorothiophene-3-methanol
n-BuLi or t-BuLiLithium-Halogen ExchangeC5-Br5-Lithio-2-chlorothiophen-3-yl)methanolR-Br(5-Alkyl-2-chlorothiophen-3-yl)methanol

Furthermore, the hydroxymethyl group at the C3 position could potentially act as a directing group in ortho-metalation reactions. However, the presence of the more labile bromine atom at C5 makes lithium-halogen exchange the more likely initial pathway.

Electrophilic Aromatic Substitution on the Thiophene Nucleus of this compound

The thiophene ring is generally susceptible to electrophilic aromatic substitution (EAS). However, in this compound, the ring is substituted with two deactivating halogen atoms and a weakly activating hydroxymethyl group. The halogens deactivate the ring towards electrophilic attack through their inductive electron-withdrawing effect, while the hydroxymethyl group is an ortho, para-director.

Mechanistic Aspects of Regioselectivity and Chemoselectivity in Derivatization Reactions of this compound

The selective functionalization of this compound is governed by a combination of electronic and steric factors, as well as the specific reaction mechanism.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling:

The chemoselectivity in Sonogashira and Heck couplings is primarily dictated by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C(sp²)-Br bond (approx. 72 kcal/mol) is significantly weaker than the C(sp²)-Cl bond (approx. 84 kcal/mol). This difference ensures that the rate-determining oxidative addition step of the catalytic cycle occurs preferentially at the C-Br bond. The general catalytic cycle is depicted below:

Oxidative Addition: Pd(0)L₂ + R-X → R-Pd(II)(X)L₂ (Preferential at X=Br)

Transmetalation (Sonogashira) or Alkene Insertion (Heck): Formation of the key C-C bond.

Reductive Elimination: R-R' + Pd(0)L₂

The choice of palladium precursor, ligands, and additives can influence the efficiency and, in some cases, the selectivity of the reaction. Bulky ligands can sometimes alter the expected regioselectivity by influencing the accessibility of the catalytic site.

Regioselectivity in Metalation:

In lithium-halogen exchange reactions, the regioselectivity is kinetically controlled. The reaction proceeds via a four-centered transition state, and the rate of exchange is generally I > Br > Cl. This kinetic preference ensures the selective formation of the 5-lithiated thiophene derivative.

Regioselectivity in Electrophilic Aromatic Substitution:

The regioselectivity of EAS is determined by the ability of the substituents to stabilize the Wheland intermediate (arenium ion) formed upon attack by the electrophile. The hydroxymethyl group at C3, being an ortho, para-director, will stabilize a positive charge at the C4 position through resonance. Conversely, the electron-withdrawing halogen atoms will destabilize the intermediate. The outcome will depend on the balance of these effects and the reactivity of the electrophile.

Advanced Synthetic Applications and Utility of 5 Bromo 2 Chlorothiophen 3 Yl Methanol

Building Block in the Synthesis of Complex Organic Molecules

The unique substitution pattern of (5-Bromo-2-chlorothiophen-3-yl)methanol makes it an attractive starting material for the synthesis of a variety of complex organic molecules. The presence of two different halogen atoms (bromine and chlorine) at positions 5 and 2 respectively, allows for regioselective cross-coupling reactions. The hydroxymethyl group at the 3-position provides a handle for further functionalization or for influencing the reactivity of the thiophene (B33073) ring.

The synthesis of polyfunctionalized heterocyclic systems often relies on the use of highly functionalized building blocks that can undergo sequential and site-selective reactions. This compound is well-suited for this purpose. The differential reactivity of the C-Br and C-Cl bonds, typically with the C-Br bond being more reactive in palladium-catalyzed cross-coupling reactions, allows for the stepwise introduction of different substituents.

For instance, a Suzuki or Stille coupling reaction could be performed selectively at the 5-position (C-Br bond), followed by a subsequent coupling reaction at the 2-position (C-Cl bond). The hydroxymethyl group can be protected prior to these coupling reactions and deprotected later for further transformations, or it can be oxidized to an aldehyde or a carboxylic acid to introduce additional diversity. This stepwise approach enables the construction of highly substituted thiophene rings, which are core structures in many pharmaceuticals and organic materials.

Below is a representative table illustrating the potential for selective functionalization:

Reaction StepPosition of FunctionalizationReagent/Catalyst (Example)Resulting Moiety
15-position (from Bromo)Arylboronic acid / Pd catalystAryl group
22-position (from Chloro)Amine / Pd catalystAmino group
33-position (from Methanol)Oxidizing agent (e.g., PCC)Aldehyde group

This table is illustrative of the synthetic potential and does not represent specific experimental results.

Thiophene-based oligomers and polymers are of great interest for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The properties of these materials are highly dependent on the structure and substitution pattern of the thiophene repeating units.

This compound can serve as a monomer or a precursor to a monomer for the synthesis of well-defined conjugated polymers. For example, after converting the hydroxymethyl group to a more stable ether or ester, the dihalogenated nature of the molecule allows it to be used in polymerization reactions like Suzuki or Stille polycondensation. The presence of the substituent at the 3-position can influence the polymer's solubility and morphology, which are crucial for device performance.

The following table outlines a hypothetical pathway for the synthesis of a polymer precursor from this compound:

StepTransformationReagents (Example)Product
1Protection of the hydroxyl grouptert-Butyldimethylsilyl chloride (TBDMSCl)(5-Bromo-2-chlorothiophen-3-yl)methoxy)(tert-butyl)dimethylsilane
2PolymerizationBis(pinacolato)diboron, Pd catalyst, followed by a dihaloaryl monomerA poly(thiophene) derivative

This table presents a conceptual synthetic route.

Strategic Intermediate in the Development of Bioactive Molecules

The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Its ability to act as a bioisostere for a phenyl ring, while also offering unique electronic properties and additional vectors for substitution, makes it a valuable scaffold in drug design. Halogenated thiophenes, in particular, are key intermediates in the synthesis of many pharmaceuticals.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. Several SGLT2 inhibitors, such as canagliflozin, feature a thiophene ring as a central structural element. The synthesis of these complex molecules often involves the coupling of a C-aryl glucoside with a substituted aromatic or heteroaromatic moiety.

While direct use of this compound in the synthesis of known SGLT2 inhibitors is not explicitly documented in readily available literature, its structure is analogous to intermediates that could be employed in the synthesis of novel SGLT2 inhibitor scaffolds. The bromo and chloro substituents provide handles for coupling reactions to build the diarylmethane-like structures characteristic of many SGLT2 inhibitors. The hydroxymethyl group could be a precursor to the side chain that links to the thiophene ring.

The table below shows a comparison of the structural features of this compound with a generalized thiophene intermediate for SGLT2 inhibitors:

FeatureThis compoundGeneralized Thiophene Intermediate for SGLT2 Inhibitors
Core HeterocycleThiopheneThiophene
Reactive Sites for Coupling5-Bromo, 2-ChloroHalogen or Boronic Ester at the 5-position
Side Chain Precursor3-HydroxymethylA group at the 2 or 3-position that can be elaborated into the desired side chain

This table highlights the structural similarities and potential for use as a synthetic precursor.

The development of new drug candidates often involves the exploration of novel chemical space. Building blocks like this compound, with their multiple points for diversification, are valuable tools for medicinal chemists. By systematically modifying the substituents at the 2, 3, and 5-positions of the thiophene ring, libraries of new compounds can be generated and screened for biological activity.

The presence of both a chloro and a bromo substituent offers the potential for orthogonal chemistry, allowing for the introduction of different functionalities in a controlled manner. The hydroxymethyl group can be used to attach the thiophene scaffold to other molecular fragments or to modulate the physicochemical properties of the final compounds, such as solubility and metabolic stability. This versatility makes this compound a promising starting point for the discovery of new medicinal chemistry leads.

Mechanistic Investigations and Theoretical Studies on 5 Bromo 2 Chlorothiophen 3 Yl Methanol

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational methods are powerful tools for predicting the molecular properties of compounds like (5-Bromo-2-chlorothiophen-3-yl)methanol, providing a theoretical framework for understanding its behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic properties.

The electronic properties of the thiophene (B33073) ring are significantly influenced by its substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position are both electron-withdrawing groups due to their electronegativity, which would be expected to lower the energy of the molecular orbitals. The hydroxymethyl group at the 3-position, while having an electron-withdrawing oxygen, can also participate in hyperconjugation and potentially act as a weak electron-donating group through its sigma bonds.

DFT calculations can provide quantitative data on key electronic parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining the chemical reactivity and electronic transitions. The presence of electron-withdrawing halogens is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene-3-methanol. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of the molecule; a larger gap implies higher stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. It is anticipated that regions of negative potential would be concentrated around the electronegative chlorine, bromine, and oxygen atoms, indicating sites susceptible to electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential.

Dipole Moment: The asymmetrical substitution pattern of this compound will result in a significant net dipole moment. DFT calculations can predict the magnitude and direction of this dipole moment, which influences the molecule's solubility and intermolecular interactions.

Calculated PropertyPredicted Trend/ValueSignificance
HOMO EnergyLowered relative to thiopheneIndicates reduced electron-donating ability
LUMO EnergyLowered relative to thiopheneIndicates increased electron-accepting ability
HOMO-LUMO GapExpected to be in the range of 4-5 eVReflects chemical stability and reactivity
Dipole MomentNon-zeroInfluences solubility and intermolecular forces

The presence of the hydroxymethyl group introduces conformational flexibility to this compound. The rotation around the C3-CH₂ bond and the C-O bond of the methanol (B129727) substituent leads to different conformers with varying energies.

A potential energy surface scan, performed using computational methods, can map the energy landscape as a function of the dihedral angles of the hydroxymethyl group relative to the thiophene ring. This analysis would likely reveal the most stable conformers. The stability of these conformers is governed by a combination of steric hindrance between the hydroxymethyl group and the adjacent chlorine atom at the 2-position, and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur or chlorine atoms of the thiophene ring. While steric hindrance would favor conformations where the hydroxyl group is pointed away from the chlorine, the possibility of a weak intramolecular hydrogen bond might stabilize a conformation where it is in closer proximity.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

The electron-withdrawing nature of the chlorine and bromine atoms deactivates the thiophene ring towards electrophilic substitution reactions compared to unsubstituted thiophene. Conversely, these halogens activate the ring for nucleophilic aromatic substitution (SNAr), although such reactions typically require strong nucleophiles and forcing conditions. The positions of the substituents will direct any potential reactions. For example, metalation with a strong base like n-butyllithium would likely occur at the most acidic proton position, which is the 4-position, as it is flanked by two electron-withdrawing groups.

The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. The kinetics of these reactions would be influenced by the electronic effects of the halogenated thiophene ring.

Advanced Spectroscopic Characterization and Interpretation for Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 4-position of the thiophene ring. The chemical shift of this proton would be influenced by the adjacent chloro and bromo substituents. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group would likely appear as a doublet if coupled to the hydroxyl proton, or a singlet if the hydroxyl proton undergoes rapid exchange. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the thiophene ring carbons and one for the methylene carbon of the hydroxymethyl group. The chemical shifts of the ring carbons would be significantly affected by the attached substituents. The carbon bearing the bromine (C5) and the carbon bearing the chlorine (C2) would be deshielded, while the other carbons would also show characteristic shifts based on their electronic environment.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~7.0-7.5SingletThiophene-H4
¹H~4.5-5.0Singlet or Doublet-CH₂OH
¹HVariableBroad Singlet-OH
¹³C~140-145SingletThiophene-C3
¹³C~130-135SingletThiophene-C2
¹³C~125-130SingletThiophene-C4
¹³C~110-115SingletThiophene-C5
¹³C~60-65Singlet-CH₂OH

Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key vibrational bands would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations of the thiophene ring around 3100 cm⁻¹.

C-O stretching vibration of the primary alcohol around 1050-1150 cm⁻¹.

Characteristic C=C stretching vibrations of the thiophene ring in the 1300-1500 cm⁻¹ region.

C-Cl and C-Br stretching vibrations at lower frequencies, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the hydroxymethyl group, as well as fragments corresponding to the halogenated thiophene ring. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would be a characteristic feature in the mass spectrum of the molecular ion and any fragments containing these halogens.

Emerging Research Frontiers and Future Directions for 5 Bromo 2 Chlorothiophen 3 Yl Methanol

Development of Green Chemistry Principles in its Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis and derivatization of (5-Bromo-2-chlorothiophen-3-yl)methanol, several green chemistry approaches are being explored. These include the use of safer solvents, atom-economical reactions, and energy-efficient synthetic routes.

Future research in this area is likely to focus on one-pot syntheses and multi-component reactions to improve efficiency and reduce the number of purification steps. The use of biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, also represents a promising avenue for the greener synthesis of this compound and its derivatives.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Thiophene (B33073) Derivatives

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Often uses volatile and hazardous organic solvents.Employs safer, renewable, or solvent-free conditions.
Reagents May use stoichiometric amounts of hazardous reagents.Utilizes catalytic amounts of reagents, often with higher atom economy.
Energy Can require high temperatures and prolonged reaction times.Aims for lower energy consumption through catalysis or microwave-assisted synthesis.
Waste Generates significant amounts of chemical waste.Designed to minimize byproducts and facilitate recycling.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the thiophene ring allows for regioselective functionalization through cross-coupling reactions. nih.gov

Advanced catalytic systems, particularly those based on palladium, nickel, and copper, are being investigated to achieve high yields and selectivity in reactions such as Suzuki, Stille, and Sonogashira couplings. Future research will likely focus on the development of more robust and versatile catalysts, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, which can offer improved activity and recyclability. The goal is to develop catalytic methods that allow for the precise and sequential modification of the thiophene core, enabling the synthesis of a diverse range of complex molecules.

Potential Applications in Materials Science and Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent semiconducting and fluorescent properties. bohrium.comresearchgate.net The unique electronic characteristics of the thiophene ring, combined with the ability to tune its properties through chemical modification, make compounds like this compound valuable precursors for the synthesis of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.comwiley-vch.de

The bromine and chlorine atoms on this compound serve as handles for polymerization and functionalization, allowing for the creation of well-defined oligomers and polymers with tailored electronic and optical properties. wiley-vch.de The hydroxymethyl group can be used to attach the molecule to surfaces or to incorporate it into larger molecular architectures. Future research will explore the synthesis of novel polymers and small molecules derived from this compound and evaluate their performance in electronic devices.

Table 2: Potential Applications of Thiophene-Based Materials

Application AreaDescription
Organic Semiconductors Used in the fabrication of organic field-effect transistors (OFETs) and integrated circuits.
Conductive Polymers Employed in antistatic coatings, sensors, and actuators.
Organic Light-Emitting Diodes (OLEDs) Utilized as emissive or charge-transporting layers in display and lighting technologies. rsc.org
Organic Photovoltaics (OPVs) Serve as donor or acceptor materials in flexible and lightweight solar cells.

Design and Synthesis of Supramolecular Assemblies Incorporating the Thiophene Moiety

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of complex and functional nanostructures. The thiophene moiety is an excellent building block for supramolecular assemblies due to its rigid, planar structure and the potential for π-π stacking interactions. acs.orgnih.gov

By functionalizing this compound with recognition motifs such as hydrogen-bonding units or metal-coordinating ligands, it is possible to direct its self-assembly into well-defined architectures like nanowires, 2D crystals, and gels. acs.orgnih.govcapes.gov.br These supramolecular structures can exhibit interesting electronic and optical properties that are different from those of the individual molecules. researchgate.net Future research in this area will focus on the design of new thiophene-based molecules with specific self-assembly properties and the exploration of their applications in areas such as sensing, catalysis, and biomedicine. The ability to control the organization of these molecules on surfaces is also a key area of interest. nih.gov

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2-chlorothiophen-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and hydroxylation of thiophene derivatives. A bromine atom is introduced at the 5-position via electrophilic substitution, followed by chlorination at the 2-position using reagents like SOCl₂ or Cl₂ under controlled temperatures (40–60°C). Methanol formation may involve reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol/THF). Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of halogenating agents, and ensuring anhydrous conditions to minimize side reactions like hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the thiophene ring (e.g., characteristic shifts for -CH₂OH at ~3.8–4.2 ppm and aromatic protons at 6.5–7.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 226.9 (C₅H₅BrClOS) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Storage at –20°C under inert gas (N₂/Ar) in amber vials is recommended to prevent oxidation of the hydroxymethyl group. Degradation can be monitored via periodic NMR or LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. Use SHELXL for structure refinement, ensuring high-resolution data (<1.0 Å) to resolve Cl/Br positional disorder. Mercury software can visualize packing motifs and hydrogen-bonding interactions (e.g., O–H···S or O–H···π), critical for understanding stability and reactivity. For twinned crystals, employ the TwinRotMat option in SHELXL .

Q. What strategies address contradictory spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or degradation. Cross-validate using multiple techniques:
  • NMR : Compare experimental shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)).
  • HPLC-MS : Detect impurities via high-resolution mass spectrometry (HRMS) and isotopic pattern analysis.
  • Thermogravimetric Analysis (TGA) : Rule out hydrate/solvate formation. Iterative refinement of synthetic protocols is often necessary .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation barriers for oxidative addition of the C–Br bond to Pd(0) catalysts. Use software like Gaussian or ORCA with basis sets (e.g., def2-TZVP) to model transition states. Solvent effects (DMF, THF) are incorporated via the SMD model. Experimental validation involves monitoring coupling efficiency with arylboronic acids via 1H^1H-NMR or GC .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

  • Methodological Answer : Use flame-retardant lab coats and chemical-resistant gloves (e.g., nitrile). Work in a fume hood with HEPA filters to avoid inhalation of brominated/chlorinated vapors. Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Waste must be treated with activated carbon before disposal .

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